Cas no 31483-56-4 (5-BROMO-2-PYRIMIDINEAMINE)

5-BROMO-2-PYRIMIDINEAMINE structure
5-BROMO-2-PYRIMIDINEAMINE structure
商品名:5-BROMO-2-PYRIMIDINEAMINE
CAS番号:31483-56-4
MF:C4H4N3Br
メガワット:173.999
MDL:MFCD18072508
CID:3321103
PubChem ID:59511375

5-BROMO-2-PYRIMIDINEAMINE 化学的及び物理的性質

名前と識別子

    • 5-BROMO-2-PYRIMIDINEAMINE
    • 5-(4-bromophenyl)-pyrinidin-2-ylamine
    • 2-Amino-5-(4-bromophenyl)pyrimidine
    • 5-(4-bromophenyl)pyrimidin-2-amine
    • SCHEMBL1198596
    • MFCD18072508
    • 5-(4-Bromophenyl)-2-pyrimidinamine
    • pyrimidine, 2-amino-5-(4-bromophenyl)-
    • DB-206334
    • A1-19962
    • 31483-56-4
    • WJPSIGJRAGKCKI-UHFFFAOYSA-N
    • 5-(4-Bromo-phenyl)-pyrimidin-2-ylamine
    • MDL: MFCD18072508
    • インチ: InChI=1S/C10H8BrN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14)
    • InChIKey: UHRHPPKWXSNZLR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C2=CN=C(N=C2)N)Br

計算された属性

  • せいみつぶんしりょう: 248.99016Da
  • どういたいしつりょう: 248.99016Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.8±0.1 g/cm3
  • ふってん: 340.7±34.0 °C at 760 mmHg
  • フラッシュポイント: 159.9±25.7 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

5-BROMO-2-PYRIMIDINEAMINE セキュリティ情報

5-BROMO-2-PYRIMIDINEAMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB602584-1g
5-(4-Bromophenyl)pyrimidin-2-amine; .
31483-56-4
1g
€646.10 2024-07-19
Matrix Scientific
198191-2.500g
5-(4-Bromophenyl)pyrimidin-2-amine, 95%
31483-56-4 95%
2.500g
$1568.00 2023-09-06
abcr
AB602584-250mg
5-(4-Bromophenyl)pyrimidin-2-amine; .
31483-56-4
250mg
€349.80 2024-07-19
abcr
AB602584-5g
5-(4-Bromophenyl)pyrimidin-2-amine; .
31483-56-4
5g
€2171.80 2024-07-19

5-BROMO-2-PYRIMIDINEAMINE 関連文献

5-BROMO-2-PYRIMIDINEAMINEに関する追加情報

5-BROMO-2-PYRIMIDINEAMINE (CAS No. 31483-56-4): A Versatile Building Block in Pharmaceutical and Agrochemical Research

The 5-BROMO-2-PYRIMIDINEAMINE (CAS No. 31483-56-4) is an important heterocyclic compound that has gained significant attention in recent years due to its versatile applications in medicinal chemistry and material science. As a brominated pyrimidine derivative, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules, making it particularly valuable in drug discovery programs targeting cancer, infectious diseases, and neurological disorders.

With the increasing demand for pyrimidine-based pharmaceuticals in the post-pandemic era, researchers are actively exploring novel synthetic routes and applications for 5-bromo-2-aminopyrimidine derivatives. The compound's molecular structure, featuring both an amino group and a bromine atom at strategic positions on the pyrimidine ring, makes it an excellent substrate for various cross-coupling reactions, nucleophilic substitutions, and other transformations commonly employed in modern organic synthesis.

Recent studies published in high-impact journals have highlighted the role of 5-BROMO-2-PYRIMIDINEAMINE in developing kinase inhibitors, which represent one of the most promising classes of targeted cancer therapies. The bromine atom at the 5-position allows for efficient functionalization through metal-catalyzed coupling reactions, enabling the rapid generation of diverse compound libraries for biological screening. This property aligns perfectly with current trends in combinatorial chemistry and high-throughput screening approaches that dominate modern drug discovery.

Beyond pharmaceutical applications, CAS 31483-56-4 has found utility in agrochemical research, particularly in the development of novel pesticides and herbicides. The pyrimidine scaffold is known to interact with various biological targets in pests and weeds, and the introduction of a bromine atom often enhances these interactions. Researchers are particularly interested in how modifications to the 2-aminopyrimidine core can lead to compounds with improved selectivity and reduced environmental impact.

The synthesis of 5-BROMO-2-PYRIMIDINEAMINE typically involves bromination of appropriate pyrimidine precursors, followed by careful purification to ensure high chemical purity. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound, with purity specifications often exceeding 98% for research-grade material. These quality control measures are essential given the compound's role as a key intermediate in sensitive synthetic pathways.

From a commercial perspective, the global market for brominated heterocyclic compounds like 5-BROMO-2-PYRIMIDINEAMINE has shown steady growth, driven by increasing R&D investments in both pharmaceutical and agricultural sectors. Manufacturers are responding to this demand by optimizing production processes to improve yields while maintaining strict adherence to environmental and safety regulations. The compound's stability under standard storage conditions (typically room temperature in inert atmosphere) contributes to its popularity as a research chemical.

Recent advances in green chemistry have also impacted the production and application of 5-BROMO-2-PYRIMIDINEAMINE. Researchers are developing more sustainable bromination methods and exploring catalytic systems that minimize waste generation. These developments address growing concerns about the environmental footprint of chemical synthesis while maintaining the compound's accessibility to the scientific community.

In material science applications, the pyrimidine amine derivative has shown promise as a building block for organic electronic materials. Its ability to participate in π-π stacking interactions and form hydrogen bonds makes it attractive for designing novel organic semiconductors and luminescent materials. This aligns with current industry focus on developing more efficient organic light-emitting diodes (OLEDs) and other electronic devices.

For researchers working with CAS No. 31483-56-4, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory safety protocols for handling organic compounds should be observed. The compound's Material Safety Data Sheet (MSDS) provides detailed information about its physical and chemical properties, as well as recommended safety measures.

The future outlook for 5-BROMO-2-PYRIMIDINEAMINE appears promising, with ongoing research exploring its potential in emerging fields such as PROTAC technology (Proteolysis Targeting Chimeras) and covalent inhibitor design. These cutting-edge applications in drug discovery leverage the compound's unique chemical properties to address previously undruggable biological targets, representing exciting new directions in therapeutic development.

As the scientific community continues to uncover new applications for brominated pyrimidine amines, the demand for high-quality 5-BROMO-2-PYRIMIDINEAMINE is expected to grow. Suppliers are responding by offering the compound in various quantities and purity grades to meet diverse research needs, from small-scale laboratory experiments to potential industrial-scale applications. This accessibility ensures that researchers across multiple disciplines can continue to explore the full potential of this versatile chemical building block.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:31483-56-4)5-BROMO-2-PYRIMIDINEAMINE
A1218183
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):207/383/1287